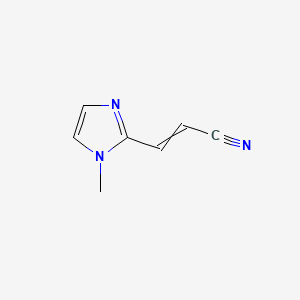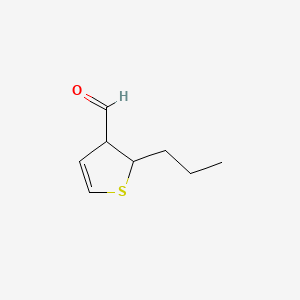
3-(1-Methyl-1H-imidazol-2-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-1H-imidazol-2-yl)prop-2-enenitrile is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound features a nitrile group attached to a prop-2-enenitrile chain, which is connected to a 1-methyl-1H-imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-imidazol-2-yl)prop-2-enenitrile can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-imidazole with acrylonitrile under basic conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the imidazole, allowing it to react with the acrylonitrile to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as nickel or palladium may be used to facilitate the reaction, and the process conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-imidazol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
3-(1-Methyl-1H-imidazol-2-yl)prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-imidazol-2-yl)prop-2-enenitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The imidazole ring can interact with metal ions, making it useful in coordination chemistry and catalysis. The nitrile group can participate in various chemical reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole: Lacks the nitrile group and has different reactivity and applications.
3-(1H-imidazol-2-yl)prop-2-enenitrile: Similar structure but without the methyl group, leading to different chemical properties.
1-Methyl-2-imidazolecarboxaldehyde: Contains an aldehyde group instead of a nitrile group, resulting in different reactivity.
Uniqueness
3-(1-Methyl-1H-imidazol-2-yl)prop-2-enenitrile is unique due to the presence of both the nitrile group and the 1-methyl-1H-imidazole ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
61582-32-9 |
|---|---|
Molecular Formula |
C7H7N3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
3-(1-methylimidazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C7H7N3/c1-10-6-5-9-7(10)3-2-4-8/h2-3,5-6H,1H3 |
InChI Key |
FDCJCWZMDUOIOH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13835469.png)



![5,5a,7,8-Tetrahydro-4H-[1,2,3]oxadiazolo[4,5-e]indole-6,8a-diol 2-oxide](/img/structure/B13835488.png)







![(4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole]](/img/structure/B13835563.png)
